Octadec-11-en-9-ynoic acid
Description
Contextualizing Octadec-11-en-9-ynoic Acid within the Class of Acetylenic Fatty Acids
This compound belongs to the class of organic compounds known as acetylenic fatty acids, or ethynoic acids. gerli.com These are fatty acids characterized by the presence of at least one carbon-carbon triple bond (an acetylene (B1199291) group) in their aliphatic tail. gerli.comhmdb.ca Specifically, this compound is a long-chain fatty acid, meaning its aliphatic tail contains between 13 and 21 carbon atoms. hmdb.canp-mrd.org
The defining structural feature of this compound is its conjugated enyne system, which includes an acetylenic triple bond at the 9th carbon position and a double bond at the 11th carbon position. ontosight.ai The systematic name, (E)-octadec-11-en-9-ynoic acid, highlights the trans configuration of the double bond. cymitquimica.com This conjugated system is a key factor influencing its chemical reactivity and physical properties. While many acetylenic fatty acids have been synthesized, only a select number, including this compound, are found in nature. gerli.com
Historical Perspectives on the Discovery and Characterization of this compound and its Isomers
The discovery of acetylenic fatty acids dates back to the 19th century with the identification of tariric acid. gerli.comresearchgate.net this compound, also known by the common names ximenynic acid and santalbic acid, was first identified in the fruit kernels of plants from the Ximenia genus. researchgate.netwikipedia.org The name "ximenynic acid" is derived from this genus. researchgate.net
Subsequent research in the mid-20th century further characterized this fatty acid. In 1938, it was discovered in the seeds of Santalum album and was initially named santalbic acid. researchgate.net Later, in 1954, its structure was fully elucidated, confirming it to be identical to ximenynic acid. researchgate.netresearchgate.net The identity of trans-ximenynic acid was confirmed through various spectroscopic methods, including ultraviolet, infrared, and nuclear magnetic resonance (NMR) spectroscopy, as well as gas chromatography/mass spectrometry (GC/MS). researchgate.net
Research has also identified the cis isomer of ximenynic acid, (Z)-octadec-11-en-9-ynoic acid. researchgate.net Both the cis and trans isomers have been characterized by comparing their methyl esters and 4,4-dimethyloxazoline derivatives using GC/MS. researchgate.net
Significance of this compound in Natural Products Chemistry
This compound is a significant compound in the field of natural products chemistry due to its relatively rare and specific distribution in the plant kingdom. It is predominantly found in the seed oils of plants belonging to the order Santalales, particularly in the families Santalaceae, Olacaceae, and Opiliaceae. gerli.comresearchgate.net
Its presence can be substantial, with concentrations ranging from trace amounts to as high as 95% of the total fatty acids in the seed oil of some species. researchgate.net For example, the seed oil of Santalum spicatum (sandalwood) contains approximately 34-35% ximenynic acid. researchgate.netresearchgate.net In the seed fat of Santalum acuminatum, it can constitute up to 44% of the fatty acids. researchgate.net The seed kernels of Santalum insulare have been found to contain seed oils with 64–86% ximenynic acid. researchgate.net
The compound is also found in the seed oil of various Ximenia species, such as Ximenia caffra and Ximenia americana. natureinbottle.comresearchgate.netafrinatural.comresearchgate.net The presence of this unusual fatty acid is considered a distinctive biochemical feature and may serve as a chemotaxonomic marker for the Santalales order. researchgate.net
| Property | Value |
| Systematic Name | (E)-octadec-11-en-9-ynoic acid |
| Common Names | Ximenynic acid, Santalbic acid |
| Molecular Formula | C₁₈H₃₀O₂ |
| Molecular Weight | 278.43 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 39 °C |
| Plant Species | Family | Plant Part | Concentration of Ximenynic Acid |
| Santalum spicatum | Santalaceae | Seed Oil | ~34-35% |
| Santalum acuminatum | Santalaceae | Seed Fat | up to 44% |
| Santalum insulare | Santalaceae | Seed Oil | 64-86% |
| Ximenia caffra | Olacaceae | Seed Oil | 5-15% |
| Ximenia americana | Olacaceae | Seed Oil | Present |
| Exocarpos cupressiformis | Santalaceae | Seed Oil | Present |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadec-11-en-9-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20) |
InChI Key |
VENIIVIRETXKSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O |
Synonyms |
11-octadecen-9-ynoic acid santalbic acid ximenynic acid |
Origin of Product |
United States |
Occurrence and Distribution of Octadec 11 En 9 Ynoic Acid in Biological Systems
Plant Kingdom Sources and Botanical Context
Distribution within Santalaceae, Olacaceae, and Opiliaceae Families
This conjugated enyne fatty acid is a characteristic component of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families. researchgate.netd-nb.infogerli.com Research has consistently identified its presence in various species within these botanical families, highlighting a distinct biochemical feature. researchgate.netgerli.com The concentration of this acid can vary significantly, ranging from trace amounts to as high as 95.0% of the total fatty acids in the seed oil of some species. researchgate.net
Specific Plant Species as Major Sources
Several plant species are recognized as significant sources of octadec-11-en-9-ynoic acid. Notable examples include:
Santalum album (Sandalwood): The seed oil of Santalum album is a well-documented source of this fatty acid, where it was first discovered. researchgate.netneist.res.inulprospector.comnp-mrd.org
Ximenia americana : This plant, also known as wild plum, is another prominent source, with the acid being a constituent of its seed oil. researchgate.netnih.govsci-hub.se
Curupira tefeensis : Studies have identified this compound as a minor component in the seed oil of this Olacaceae family member. medcraveonline.comresearchgate.net
Porcelia macrocarpa : The flowers of this Annonaceae species have been found to contain this compound. nih.gov
Exocarpos cupressiformis : The seed fat of this native cherry contains over 60% this compound. scispace.comnih.gov
Table 1: Plant Sources of this compound
| Family | Species | Common Name |
| Santalaceae | Santalum album | Sandalwood |
| Santalaceae | Santalum spicatum | Australian Sandalwood |
| Santalaceae | Santalum acuminatum | Sweet Quandong |
| Santalaceae | Exocarpos cupressiformis | Native Cherry |
| Olacaceae | Ximenia americana | Wild Plum |
| Olacaceae | Curupira tefeensis | - |
| Annonaceae | Porcelia macrocarpa | - |
Accumulation Patterns in Plant Tissues
The accumulation of this compound is not uniform throughout the plant. It is most notably concentrated in the seed oils . researchgate.netd-nb.infoscispace.comnih.gov For instance, in Exocarpos cupressiformis, it constitutes over 60% of the fatty acids in the seed fat. scispace.com Similarly, the seed kernels of Santalum species are rich in this compound. researchgate.netwikipedia.org In addition to seeds, the flowers of Porcelia macrocarpa have also been identified as a site of accumulation. nih.gov
Presence in Non-Human Biological Matrices and the Exposome
Beyond the plant kingdom, this compound has been detected in other biological contexts, primarily as a component of the exposome.
Presence in Non-Human Biological Matrices and the Exposome
Identification in Animal Tissues
This fatty acid has been identified in human blood. hmdb.ca However, it is not considered a naturally occurring metabolite in humans. hmdb.ca Its presence is indicative of exposure to the compound or its derivatives. hmdb.ca This classifies this compound as part of the human exposome, which encompasses all environmental exposures of an individual throughout their lifetime. hmdb.ca
Environmental and Dietary Exposure Pathways
The primary pathway for the presence of this compound in animal tissues, including human blood, is through environmental and dietary exposure. hmdb.ca This can occur through the consumption of products derived from plants containing this fatty acid or through the use of cosmetics and traditional medicines that utilize oils from these plants. nih.gov For example, the seed kernels of some Santalum species have been part of traditional diets. researchgate.net
Mechanistic Investigations of Biological Activities of Octadec 11 En 9 Ynoic Acid and Its Structural Analogues
Interactions with Lipid Metabolism Enzymes
Effects on Lipoxygenase Activity and Inactivation Mechanisms
Octadec-11-en-9-ynoic acid and its structural analogs, particularly those containing acetylenic functionalities, have been investigated for their interactions with lipoxygenase (LOX) enzymes. While direct studies on this compound are limited, research on the closely related acetylenic fatty acid, octadeca-9,12-diynoic acid (ODYA), provides significant insights into the potential mechanisms of action.
The inactivation of soybean lipoxygenase by ODYA has been shown to be an irreversible and time-dependent process. This inactivation is linked to the formation of 11-oxooctadeca-9,12-diynoic acid, a product of the enzymatic reaction with the acetylenic fatty acid nih.gov. This suggests a "suicide" or mechanism-based inactivation, where the enzyme metabolizes the substrate analog into a reactive species that then irreversibly binds to and inactivates the enzyme. This mechanism is a hallmark of acetylenic fatty acid inhibitors of lipoxygenases.
Further studies on various lipoxygenases have demonstrated that acetylenic fatty acids can act as potent inhibitors. The presence of the triple bond in the fatty acid chain is crucial for this inhibitory activity. It is proposed that the enzyme abstracts a hydrogen atom from a methylene (B1212753) group adjacent to the triple bond, initiating a series of reactions that lead to the formation of a reactive allene (B1206475) or a cumulene intermediate. This intermediate can then covalently modify amino acid residues within the active site of the lipoxygenase, leading to its irreversible inactivation.
Modulation of Cyclooxygenase Pathways and Prostaglandin (B15479496) Biosynthesis
The cyclooxygenase (COX) pathway is a critical component of lipid metabolism, responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation and other physiological processes. Unsaturated fatty acids, including those with acetylenic bonds, can modulate this pathway.
While direct evidence for the effect of this compound on COX pathways is not extensively documented, studies on other polyunsaturated fatty acids provide a framework for its potential interactions. For instance, linoleic acid has been shown to be a competitive inhibitor of COX-1 activity nih.gov. Furthermore, the hydroperoxy derivatives of linoleic acid, formed through COX-mediated reactions, can act as suppressors of prostaglandin formation nih.gov. This indicates that fatty acids can influence prostaglandin biosynthesis not only through direct competition with arachidonic acid but also via their metabolic products.
The structural similarity of this compound to other fatty acids that inhibit prostaglandin synthesis suggests it could also act as a modulator of COX enzymes nih.govnih.gov. The presence of both a double and a triple bond in its structure may influence its binding to the active site of COX enzymes, potentially leading to competitive or non-competitive inhibition. The exact nature and potency of this modulation would depend on the specific interactions between the fatty acid and the enzyme's active site.
Impact on Fatty Acid Desaturases and Elongases
The metabolism of oleic acid (an 18-carbon monounsaturated fatty acid) involves both desaturases and elongases to produce longer and more unsaturated fatty acids. For instance, FADS2 (a Δ6-desaturase) and FADS1 (a Δ5-desaturase) are key enzymes in this process nih.govnih.gov. It is plausible that this compound, as an 18-carbon fatty acid, could serve as a substrate or an inhibitor for these enzymes.
The presence of the en-ynoic system in this compound may influence its recognition and processing by desaturases and elongases. The unique geometry and electronic properties conferred by the triple bond could either facilitate or hinder its entry into the active sites of these enzymes, potentially leading to altered fatty acid profiles within cells. Further research is needed to elucidate the specific effects of this acetylenic fatty acid on desaturase and elongase activities.
Cellular and Molecular Targets in Biological Systems (In vitro/Animal Models)
Antiparasitic Activity Mechanisms (e.g., Trypanosoma cruzi Plasma Membrane Disturbance, Reactive Oxygen Species Production)
This compound, also known as santalbic acid, has been identified as a constituent of Porcelia macrocarpa and has demonstrated activity against the trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an IC50 value of approximately 60 µM nih.gov.
The primary mechanism of its antiparasitic action appears to be related to the disturbance of the parasite's plasma membrane. Studies on the structurally related compound, octadec-9-ynoic acid (stearolic acid), isolated from the same plant, have shown that it causes depolarization of the plasma membrane potential in T. cruzi trypomastigotes nih.gov. This disruption of the membrane's electrical potential is a key event leading to parasite death. It is highly probable that this compound shares this mechanism of action, given their structural similarities.
Interestingly, the investigation into the lethal action of octadec-9-ynoic acid did not show any alteration in the production of reactive oxygen species (ROS) in treated trypomastigotes nih.gov. This suggests that the trypanocidal effect is not mediated by oxidative stress but is rather a direct consequence of plasma membrane damage. This is a significant finding, as it distinguishes the mechanism of these acetylenic fatty acids from other antiparasitic agents that rely on ROS production.
| Compound | Organism | Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| (11E)-Octadec-11-en-9-ynoic acid | Trypanosoma cruzi | Antiparasitic | ~60 | Plasma membrane disturbance (putative) |
| Octadec-9-ynoic acid | Trypanosoma cruzi | Antiparasitic | 27.6 | Depolarization of plasma membrane potential |
| 8-hydroxyoctadec-9,11-diynoic acid | Trypanosoma cruzi | Antiparasitic | ~60 | Not determined |
Insecticidal and Larvicidal Mechanisms (e.g., against Anopheles arabiensis)
While there is a growing interest in natural products for the control of insect vectors like Anopheles arabiensis, a primary vector for malaria, specific studies detailing the insecticidal and larvicidal mechanisms of this compound are limited. However, the general insecticidal properties of fatty acids and their derivatives suggest potential modes of action.
Fatty acids can act as contact insecticides, disrupting the insect cuticle's integrity, leading to desiccation and death. They can also interfere with respiratory processes by blocking spiracles. Furthermore, some fatty acids and their esters have been shown to have neurotoxic effects, although the specific targets are often not well-defined.
Influence on Glucose Uptake and Associated Signaling Pathways (e.g., PI3K Pathway Activation)
Investigations into the bioactivity of (E)-9-oxooctadec-10-en-12-ynoic acid (OEA), a structural analogue of this compound, have demonstrated its role in mediating glucose uptake. nih.govacs.org Studies using L6 myotubes, a cell line derived from rat skeletal muscle, have shown that OEA induces a dose-dependent increase in insulin-stimulated glucose uptake, exhibiting a half-maximal effective concentration (EC₅₀) of 22.96 μM. nih.gov
The mechanism underlying this effect is the activation of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of glucose metabolism. nih.govacs.org OEA was found to enhance the phosphorylation of key downstream components of this pathway, including Insulin Receptor Substrate 1 (IRS-1), protein kinase B (Akt), and the 160 kDa Akt substrate (AS160). nih.gov The phosphorylation of these signaling molecules leads to the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.gov This increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the muscle cells. nih.gov This indicates that OEA promotes insulin-stimulated glucose uptake in L6 myotubes by activating the PI3K pathway. nih.govacs.org
Modulation of Cellular Processes (e.g., Cell Growth, Membrane Permeability)
The influence of long-chain fatty acids on cellular processes such as membrane permeability is a subject of ongoing research. Due to their amphipathic nature, fatty acids can incorporate into the lipid bilayers of cell membranes, which can disturb membrane integrity, packing of lipid chains, and the lateral pressure profile. nih.gov
Studies on various fatty acids have shown that their effects are dependent on factors like acyl chain length and degree of saturation. nih.govlaminarpharma.com For instance, short-chain saturated fatty acids (C8 and C10) tend to destabilize bilayers, whereas longer-chain ones (C12 to C20) can stabilize liposomal bilayers. nih.gov In the context of living cells, unsaturated fatty acids like oleic and linoleic acid have been shown to increase the lateral mobility of membrane lipids in neuroblastoma cells. nih.gov This alteration in fluidity was accompanied by changes in membrane potential and ion permeability, specifically an increase in sodium permeability and a decrease in potassium permeability. nih.gov
Furthermore, certain marine-derived fatty acids have been found to rapidly destabilize the cell membranes of bacteria by forming pores and causing membrane aggregation. researchgate.net However, it is important to note that the effects observed in model membranes, such as liposomes, are not always directly transferable to the more complex biological membranes of living cells. nih.gov While these findings illustrate the potential for fatty acids to modulate membrane properties, specific studies on the effects of this compound or its close analogues on cell growth and membrane permeability are not extensively documented.
Structure-Activity Relationships of this compound and Derivatives
Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of a compound influences its biological activity. For (E)-9-oxooctadec-10-en-12-ynoic acid (OEA), research has focused on site-specific modifications to generate derivatives and evaluate their efficacy in promoting glucose uptake. acs.orgfigshare.com
A series of amide derivatives of OEA were synthesized and tested to explore this relationship. acs.orgfigshare.com The goal was to investigate how modifying the carboxylic acid functional group, which can be associated with metabolic instability, would affect the compound's bioactivity. acs.org The potency of these derivatives was quantified by their EC₅₀ values for glucose uptake in L6 myotubes. acs.orgfigshare.com The results demonstrated that certain modifications led to compounds with significantly improved potency compared to the parent molecule. acs.orgfigshare.com Molecular docking studies suggest that these compounds bind to PI3K, and the binding affinity is governed by specific thermodynamic interactions. acs.orgfigshare.com
The table below summarizes the EC₅₀ values for several of the most active amide derivatives of (E)-9-oxooctadec-10-en-12-ynoic acid.
| Compound | EC₅₀ (μM) |
| Compound 5 | 15.47 |
| Compound 6 | 8.89 |
| Compound 27 | 7.00 |
| Compound 28 | 13.99 |
| Compound 31 | 8.70 |
| Compound 32 | 12.27 |
| Compound 33 | 16.14 |
Data sourced from Kshirsagar et al., 2021. acs.orgfigshare.com
These findings highlight the importance of the chemical scaffold in determining the biological activity and show that targeted structural modifications can lead to the development of more potent analogues. acs.org
Analytical Methodologies for Research on Octadec 11 En 9 Ynoic Acid
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of octadec-11-en-9-ynoic acid. While complete, experimentally-derived NMR data for the free acid is not widely published, analysis of its methyl ester, methyl ximenynate, has been reported and provides the necessary structural insights.
¹H-NMR Spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. Key expected signals for methyl ximenynate would include those for the terminal methyl group, the aliphatic chain methylene (B1212753) groups, protons adjacent to the carboxyl group, and the distinctive protons of the trans double bond and those adjacent to the triple bond.
¹³C-NMR Spectroscopy is instrumental in identifying all the carbon atoms in the molecule. The spectrum would clearly show signals for the carboxyl carbon, the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the various sp³-hybridized carbons of the long aliphatic chain. Data on the ¹H- and ¹³C-NMR spectra of methyl ximenynate have been reported in the literature, confirming the identity of trans-ximenynic acid after its isolation.
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Functional Group |
| C1 | 179.5 | Carboxyl |
| C2 | 34.2 | Methylene |
| C3 | 24.8 | Methylene |
| C4-C7 | 28.9-29.2 | Methylene Chain |
| C8 | 19.3 | Methylene |
| C9 | 75.0 | Alkyne |
| C10 | 95.1 | Alkyne |
| C11 | 109.8 | Alkene |
| C12 | 145.5 | Alkene |
| C13 | 32.5 | Methylene |
| C14 | 28.8 | Methylene |
| C15 | 31.6 | Methylene |
| C16 | 29.0 | Methylene |
| C17 | 22.6 | Methylene |
| C18 | 14.1 | Methyl |
Note: The data in this table is based on predicted values and serves as an illustrative guide. Actual experimental values may vary.
Mass Spectrometry (MS, HRESIMS, GC/MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. The molecular formula of this compound is C₁₈H₃₀O₂ with a molecular weight of 278.43 g/mol .
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is frequently used, particularly for the analysis of fatty acids as their more volatile methyl ester (FAME) or 4,4-dimethyloxazoline (DMOX) derivatives. The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that help to confirm the structure, including the location of the double and triple bonds. For instance, the DMOX derivatives are particularly useful as the fragmentation pattern allows for the precise localization of unsaturation in the fatty acid chain.
Interactive Data Table: Key Mass Spectrometry Data for this compound Derivatives
| Derivative | Ionization Mode | Key m/z Values | Interpretation |
| Methyl Ester | EI | 292 | Molecular Ion [M]⁺ |
| Methyl Ester | EI | Various fragments | Loss of methoxy (B1213986) group, cleavage at various points along the alkyl chain. |
| DMOX Derivative | EI | 331 | Molecular Ion [M]⁺ |
| DMOX Derivative | EI | Characteristic fragments | Fragmentation at intervals corresponding to the positions of the double and triple bonds. |
Note: The m/z values are illustrative and based on the expected masses of the derivatives. Actual experimental fragmentation patterns may be more complex.
Ultraviolet (UV) and Infrared (IR) Spectroscopy
Ultraviolet (UV) and Infrared (IR) spectroscopy provide valuable information about the electronic transitions and vibrational modes of the functional groups within this compound.
UV Spectroscopy: The conjugated en-yne system (an alkene double bond conjugated with an alkyne triple bond) in this compound gives rise to a characteristic UV absorption maximum. For oils containing a high percentage of compounds with a conjugated trans-eneyne structure, a UV maximum has been observed at 229.5 nm. This absorption is a key indicator of this specific type of conjugated system.
IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A strong absorption around 1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The trans C=C double bond typically shows a C-H out-of-plane bending vibration around 965 cm⁻¹. The C≡C triple bond stretching vibration is expected to appear in the 2100-2260 cm⁻¹ region, though it may be weak or absent in symmetrical or nearly symmetrical alkynes.
Interactive Data Table: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Observed/Expected Value | Assignment |
| UV Spectroscopy | λmax | ~229.5 nm | Conjugated trans-en-yne system |
| IR Spectroscopy | Absorption Band | ~2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |
| IR Spectroscopy | Absorption Band | ~1710 cm⁻¹ (strong) | C=O stretch (Carboxylic acid) |
| IR Spectroscopy | Absorption Band | ~965 cm⁻¹ | C-H bend (trans-Alkene) |
| IR Spectroscopy | Absorption Band | ~2100-2260 cm⁻¹ | C≡C stretch (Alkyne) |
Chromatographic Separation and Purification Strategies
Chromatographic techniques are essential for the isolation of this compound from complex mixtures, such as seed oils, and for its quantification.
Gas Chromatography (GC)
Gas chromatography is a primary technique for the analysis of fatty acids. Due to their low volatility, fatty acids are typically converted to their fatty acid methyl esters (FAMEs) prior to GC analysis. In the analysis of sandalwood seed oil, the FAME of ximenynic acid has been identified as a major peak. The separation is achieved on a capillary column, and the retention time is used for identification by comparison with standards. Quantification is performed by measuring the peak area.
Interactive Data Table: Illustrative Gas Chromatography Parameters for FAME Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., BPX70) |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Temperature Program | Ramped temperature program (e.g., 140°C to 240°C) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound without the need for derivatization. Reversed-phase HPLC is commonly employed for this purpose. Several HPLC methods have been developed and validated for the quantification of ximenynic acid. These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is often performed using a UV detector, taking advantage of the compound's UV absorbance.
Interactive Data Table: Example HPLC Method for Ximenynic Acid Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and sodium dihydrogen phosphate (B84403) monohydrate buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 229 nm |
| Column Temperature | 30°C |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of fatty acids, including this compound. This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for high-resolution separations with shorter analysis times compared to traditional high-performance liquid chromatography (HPLC).
In the analysis of fatty acids, SFC is particularly advantageous for separating complex mixtures and isolating specific compounds. For instance, SFC has been successfully employed to fractionate uncommon polyunsaturated fatty acids, including those with triple bonds like ximenynic acid (a synonym for this compound). The technique's ability to handle thermally labile compounds without the need for derivatization makes it a valuable tool in lipid analysis.
Key Parameters in SFC Analysis of Fatty Acids:
| Parameter | Typical Conditions |
| Stationary Phase | C18, Silica, 2-Ethylpyridine |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) |
| Temperature | 40-60 °C |
| Pressure | 100-400 bar |
| Detection | Mass Spectrometry (MS), UV-Vis, Evaporative Light Scattering Detector (ELSD) |
This table presents typical parameters for the SFC analysis of fatty acids. Specific conditions for this compound may vary based on the sample matrix and analytical goals.
Detailed research findings have demonstrated the utility of SFC in separating various fatty acid methyl esters (FAMEs). The selection of the stationary phase and the composition of the mobile phase are critical for achieving optimal separation of isomers. For acetylenic fatty acids, the unique structural features necessitate careful optimization of chromatographic conditions to resolve them from other components in a sample matrix.
Advanced Techniques for Isomer Differentiation and Stereochemical Analysis
The presence of both a double and a triple bond in this compound gives rise to the possibility of several positional and geometric isomers. Distinguishing between these isomers is a significant analytical challenge that requires advanced techniques.
Analysis of 4,4-Dimethyloxazoline (DMOX) Derivatives for Positional and Geometric Isomers
Gas chromatography-mass spectrometry (GC-MS) of 4,4-dimethyloxazoline (DMOX) derivatives is a well-established method for determining the position of double and triple bonds in fatty acid chains. The derivatization process involves converting the carboxylic acid group of the fatty acid into a DMOX derivative. When subjected to mass spectrometry, these derivatives produce a characteristic fragmentation pattern that allows for the precise localization of unsaturation.
The fragmentation of DMOX derivatives is initiated by ionization, leading to the formation of a molecular ion. Subsequent fragmentation occurs along the fatty acid chain, and the resulting ions provide a roadmap to the locations of the double and triple bonds. For an enynoic acid like this compound, the mass spectrum would exhibit characteristic gaps and specific fragment ions that pinpoint the positions of the ene and yne functionalities.
Hypothetical Fragmentation Pattern of the DMOX Derivative of this compound:
| Fragment (m/z) | Interpretation |
| M+ | Molecular ion |
| M-15 | Loss of a methyl group from the DMOX ring |
| Characteristic gap around C9-C10 | Indicates the position of the triple bond |
| Characteristic gap around C11-C12 | Indicates the position of the double bond |
This table is a hypothetical representation of the expected mass spectral fragmentation of the DMOX derivative of this compound based on established fragmentation rules for DMOX derivatives of unsaturated fatty acids.
The analysis of DMOX derivatives has been instrumental in the structural elucidation of numerous fatty acids from natural sources. For instance, this technique has been applied to identify various positional isomers of octadecenoic acids, providing clear and unambiguous structural information. The mild derivatization conditions are particularly suitable for polyunsaturated fatty acids, minimizing the risk of isomerization or degradation.
Chemical Synthesis and Derivatization for Academic Research
Laboratory Synthesis Approaches to Octadec-11-en-9-ynoic Acid
This compound, also known as ximenynic or santalbic acid, can be obtained from natural sources, but laboratory synthesis is essential for producing high-purity material and structural analogues. rsc.org Synthetic strategies often leverage commercially available fatty acids and employ key reactions to introduce the characteristic enyne functionality.
One common approach involves the coupling of smaller, functionalized fragments. For instance, a terminal alkyne can be coupled with a vinyl or allyl halide using Sonogashira or other cross-coupling reactions. Another strategy involves the modification of existing fatty acids, such as oleic acid, through a series of steps including oxidation, elimination, and acetylide addition to construct the enyne system. While detailed total syntheses are often proprietary or published in specialized chemical literature, the synthesis of closely related hydroxy derivatives, such as 8-hydroxyoctadec-cis-11- and -trans-11-en-9-ynoic acid, demonstrates the feasibility of building such structures through multi-step sequences. rsc.org These syntheses confirm the structures of natural products and provide pathways to novel analogues for research purposes.
Preparation of Structural Analogues and Chemically Modified Derivatives
To investigate structure-activity relationships (SAR) and to probe the biological targets of this compound, researchers synthesize a variety of chemically modified derivatives.
The introduction of hydroxyl and oxo (keto) groups at various positions along the fatty acid chain can significantly alter the molecule's biological activity. The synthesis of these derivatives often starts from the parent fatty acid or its ester.
Hydroxy Derivatives : Hydroxylated analogues have been synthesized to mimic metabolites or to explore new biological functions. For example, the synthesis of 8-hydroxyoctadec-cis-11- and -trans-11-en-9-ynoic acid has been reported. rsc.org Another route involves the epoxidation of the double bond in methyl octadec-11Z-en-9-ynoate, followed by acid-catalyzed ring-opening of the resulting epoxide to yield the corresponding methyl 11,12-dihydroxy-octadec-9-ynoate. nih.gov
Oxo- Derivatives : Oxo-derivatives are also important for SAR studies. The oxidation of secondary hydroxyl groups can yield the corresponding ketone. For instance, a mixture of azido-hydroxy derivatives of octadecenoate was oxidized using chromic acid to furnish methyl 9-azido-12-oxo-octadec-10E-enoate, demonstrating a method for introducing a keto group into a related C18 fatty acid backbone. nih.gov The IUPAC-recommended prefix "oxo" is used to denote the ketone functionality in these compounds. nih.govacs.org
Table 1: Examples of Synthesized Oxo- and Hydroxy- Derivatives
| Derivative Name | Precursor | Key Reaction(s) | Reference |
|---|---|---|---|
| 8-Hydroxyoctadec-cis-11-en-9-ynoic acid | Not specified | Multi-step synthesis | rsc.org |
| 8-Hydroxyoctadec-trans-11-en-9-ynoic acid | Not specified | Multi-step synthesis | rsc.org |
| Methyl 11,12-dihydroxy-octadec-9-ynoate | Methyl 11,12-Z-epoxy-octadec-9-ynoate | Acid-catalyzed epoxide ring-opening | nih.gov |
Modification of the carboxylic acid group is a common strategy to alter the physicochemical properties of fatty acids, such as their solubility, stability, and cell permeability.
Ester Derivatives : Fatty acid esters, particularly methyl esters, are common intermediates in the synthesis and derivatization of fatty acids. nih.gov Methyl octadec-11Z-en-9-ynoate, for example, serves as a starting material for the synthesis of various other derivatives, including epoxides and azides. nih.gov
Amide Derivatives : Fatty acid amides are a significant class of derivatives with diverse biological activities. While the direct reaction of fatty esters with ammonia (B1221849) often requires harsh conditions, modern synthetic methods provide efficient routes to amides. ccsenet.orgsemanticscholar.org For instance, the synthesis of amides from the related compound (E)-9-oxooctadec-10-en-12-ynoic acid was achieved by reacting the carboxylic acid with various amines in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This methodology is directly applicable to this compound to generate a library of amide derivatives for biological screening. nih.gov Enzymatic methods using lipases have also been developed for the synthesis of fatty acid amides under milder conditions. biorxiv.org
Table 2: Examples of Ester and Amide Derivative Synthesis
| Derivative Type | Starting Material | Reagents/Method | Purpose | Reference |
|---|---|---|---|---|
| Methyl Ester | Octadec-11Z-en-9-ynoic acid | Esterification | Synthetic intermediate | nih.gov |
Development of Probes and Labeled Compounds for Mechanistic Studies
To elucidate the molecular targets and mechanisms of action of this compound, researchers develop specialized probes and labeled compounds. These tools are designed for use in biochemical assays, imaging studies, and target identification.
A key strategy involves the introduction of a chemical handle that allows for visualization or affinity-based purification. The azido (B1232118) group is particularly useful for this purpose as it is small, bio-orthogonal, and can be used in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition.
The synthesis of azido-derivatives of this compound has been reported. nih.gov In one pathway, methyl 11,12-dihydroxy-octadec-9-ynoate was converted to a dimesyloxy intermediate, which was then reacted with sodium azide. This reaction yielded methyl 11-azido-12-mesyloxy-octadec-9-ynoate and methyl 11-azido-octadec-11E-en-9-ynoate. nih.gov Such azido-containing fatty acids can be used as probes to be incorporated into biological systems. After incorporation, they can be reacted with alkyne-functionalized reporter tags (e.g., fluorophores for imaging or biotin (B1667282) for affinity purification) to identify binding partners and localize the fatty acid within cells.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ximenynic acid |
| Santalbic acid |
| Oleic acid |
| 8-Hydroxyoctadec-cis-11-en-9-ynoic acid |
| 8-Hydroxyoctadec-trans-11-en-9-ynoic acid |
| Methyl octadec-11Z-en-9-ynoate |
| Methyl 11,12-Z-epoxy-octadec-9-ynoate |
| Methyl 11,12-dihydroxy-octadec-9-ynoate |
| Methyl 9-azido-12-oxo-octadec-10E-enoate |
| (E)-9-Oxooctadec-10-en-12-ynoic acid |
| Methyl 11-azido-12-mesyloxy-octadec-9-ynoate |
Ecological and Biochemical Significance
Role in Plant Defense Mechanisms and Herbivore Interactions
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Fatty acids and their derivatives, collectively known as oxylipins, are integral components of these defense systems. While direct evidence detailing the specific role of Octadec-11-en-9-ynoic acid in deterring vertebrate and invertebrate herbivores is still an emerging area of research, the known antimicrobial properties of acetylenic fatty acids suggest a crucial role in protecting the plant, particularly its seeds, from microbial pathogens.
The presence of the conjugated en-yne system in this compound is key to its biological activity. Research has demonstrated that this compound exhibits significant inhibitory activity against Gram-positive bacteria and a variety of pathogenic fungi. This antimicrobial action is a vital defense mechanism, safeguarding the seeds from decay and increasing the probability of successful germination and propagation.
While specific studies on its insect deterrent properties are limited, related research on other acetylenic fatty acids has shown insecticidal and larvicidal activities. For instance, some studies have indicated the potential for ximenynic acid to exhibit larvicidal effects against mosquito larvae, suggesting a broader potential for this compound in insect interactions that warrants further investigation. The accumulation of this unusual fatty acid in seed oils, a primary target for many herbivores and pathogens, strongly supports its defensive function.
Table 1: Documented Antimicrobial Activity of this compound (Santalbic Acid)
| Organism Type | Effect | Significance in Plant Defense |
| Gram-positive bacteria | Inhibitory | Protects seeds and other tissues from bacterial infections. |
| Pathogenic fungi | Inhibitory | Prevents fungal decay of seeds, ensuring viability. |
Inter-species Biochemical Interactions
The influence of this compound extends beyond the immediate defense of the plant into a wider web of inter-species biochemical interactions. Its potent antimicrobial and antifungal properties are a clear example of this. By inhibiting the growth of various microorganisms in the surrounding soil and on the plant's surface, it can shape the microbial community in its immediate vicinity. This can have cascading effects on nutrient cycling and competition with other plants.
The previously mentioned larvicidal activity against certain mosquito species provides another dimension to its inter-species interactions. While not a direct plant-herbivore interaction, it demonstrates that the biochemical effects of this fatty acid can impact organisms in the broader ecosystem that may not directly feed on the plant.
Furthermore, the potential for allelopathic interactions, where a plant releases biochemicals to inhibit the growth of nearby competing plants, is an area ripe for exploration. The known biological activity of this compound makes it a plausible candidate for such a role, although specific research in this area is needed.
Broader Context within Conjugated Unsaturated Fatty Acid Research
This compound is a member of the broader class of conjugated unsaturated fatty acids, which are characterized by alternating double and single bonds in their carbon chains. This structural feature is responsible for their diverse and potent biological activities. While conjugated linoleic acids (CLAs) are the most extensively studied in this class, known for their effects on human health, acetylenic fatty acids like ximenynic acid represent a unique and less-explored subgroup.
The presence of a triple bond in conjugation with a double bond distinguishes this compound from more common conjugated fatty acids. This en-yne system confers a distinct reactivity and set of biological properties. For instance, research has suggested that ximenynic acid can influence inflammatory pathways in animals by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation. This is a significant area of biochemical research, as it points to potential therapeutic applications of this plant-derived compound.
The biosynthesis of this compound is also a topic of scientific interest. It is believed to be synthesized from oleic acid through a series of desaturation and isomerization steps. Understanding the enzymatic machinery responsible for creating the unique en-yne structure provides valuable insights into the metabolic capabilities of the plants that produce it and offers potential avenues for biotechnological applications.
Table 2: Comparison of this compound with Other Conjugated Fatty Acids
| Fatty Acid | Structural Feature | Primary Source | Known Biological Activities |
| This compound | Conjugated en-yne system | Santalaceae and Olacaceae plant seed oils | Antimicrobial, antifungal, potential anti-inflammatory |
| Conjugated Linoleic Acid (CLA) | Conjugated diene system | Ruminant meat and dairy products | Anti-carcinogenic, anti-obesity, immune modulation |
| Punicic Acid | Conjugated triene system | Pomegranate seed oil | Antioxidant, anti-inflammatory, anti-carcinogenic |
Future Directions and Emerging Research Areas
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of polyacetylenic fatty acids, the class to which Octadec-11-en-9-ynoic acid belongs, is known to originate from common fatty acid precursors like oleic and linoleic acid through a series of enzymatic reactions. mdpi.comresearchgate.net The crepenynate (B1232503) pathway is recognized as a major route for the formation of many polyacetylenes in plants and fungi. nih.govresearchgate.netmdpi.com This process involves enzymes such as fatty acid desaturases (FADs) and acetylenases that introduce double and triple bonds into the fatty acid chain. mdpi.commdpi.com
However, significant gaps remain in our understanding. Many of the specific enzymes responsible for the complete synthesis of complex polyacetylenes have not yet been identified or characterized. mdpi.comnih.gov Isotopic tracer experiments have been foundational in outlining these pathways, but the molecular machinery driving many of the steps is still a "black box." nih.govresearchgate.net Future research will need to focus on functional genomics and proteomics to identify and characterize the novel desaturases, acetylenases, and other modifying enzymes involved. The discovery of these currently unknown enzymes is critical for a complete understanding of how organisms produce such a diverse array of specialized lipids. nih.gov
Table 1: Key Precursors and Pathways in Polyacetylene Biosynthesis
| Precursor Fatty Acid | Key Intermediate | Major Biosynthetic Pathway | Primary Enzyme Classes |
|---|---|---|---|
| Oleic Acid (C18:1) | Crepenynic Acid | Crepenynate Pathway nih.govmdpi.com | Fatty Acid Desaturases (FADs), Acetylenases mdpi.com |
Comprehensive Mapping of Metabolic Fates in Diverse Organisms
Once synthesized, this compound and related polyacetylenes undergo further metabolic processing. The ultimate fate and function of these molecules can be highly dependent on the specific organism and its metabolic context. mdpi.com For example, in plants, these compounds can be further modified into a wide range of bioactive oxylipins with roles in defense and signaling. mdpi.comresearchgate.net In fungi, the metabolic pathways also lead to a variety of specialized molecules. researchgate.net
A significant challenge for future research is the comprehensive mapping of these metabolic fates across a diverse range of organisms. This involves tracing the path of this compound from its formation to its eventual breakdown or incorporation into other molecules. Such mapping would illuminate its biological roles, whether as a signaling molecule, a structural component of complex lipids, or a precursor to other bioactive compounds. Understanding these species-specific metabolic networks is essential for harnessing the potential of these unique fatty acids. mdpi.com
Advanced Mechanistic Studies using Omics Technologies
The advent of "omics" technologies, particularly lipidomics and metabolomics, offers powerful tools for investigating rare fatty acids like this compound. nih.govresearchgate.net These approaches allow for the high-throughput identification and quantification of hundreds to thousands of lipid species in a biological sample. mdpi.comdntb.gov.ua Methodologies such as liquid chromatography-mass spectrometry (LC-MS) and shotgun lipidomics are central to these advanced studies. nih.govresearchgate.net
Future research will increasingly apply these omics technologies to:
Identify novel polyacetylenic lipids: Systematically screening organisms could reveal previously unknown derivatives of this compound.
Analyze metabolic pathways: By tracing the flow of isotopes and analyzing changes in the lipidome under different conditions, researchers can clarify metabolic networks. nih.gov
Uncover biological function: Correlating the abundance of this compound with specific physiological states or disease processes can provide clues to its function. researcher.life
These advanced mechanistic studies will move the field beyond simple identification towards a deeper understanding of the compound's role in complex biological systems.
Development of Novel Research Tools and Analytical Standards
Progress in understanding rare fatty acids is fundamentally dependent on the tools available for their study. A critical need exists for the development of specific and reliable analytical standards for this compound and its metabolites. These standards are essential for accurate quantification and for the validation of analytical methods. mdpi.commdpi.com
Furthermore, there is a continuous need for innovation in analytical techniques to improve the separation and identification of complex lipid isomers. mdpi.comnews-medical.net Recent developments include new computational methods that help determine the precise structure of lipids from mass spectrometry data. news-medical.net The application of concepts like Analytical Quality by Design (QbD) is also leading to more robust and reliable quantitative methods for fatty acid analysis. mdpi.comresearchgate.net The creation of a dedicated toolkit of chemical probes, antibodies, and analytical standards will be a crucial enabler for future research into the specific functions of this compound.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Oleic acid |
| Linoleic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
